(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Medicinal Chemistry HMG-CoA Reductase Cardiovascular Drug Discovery

(4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol (CAS 82071-77-0) is a saturated bicyclic indazole building block bearing a primary hydroxymethyl substituent at the 3-position. With a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g·mol⁻¹, the compound is a white to off-white solid that serves as a versatile intermediate for further functionalization via the reactive –CH₂OH handle.

Molecular Formula C8H12N2O
Molecular Weight 152.197
CAS No. 82071-77-0
Cat. No. B2433236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
CAS82071-77-0
Molecular FormulaC8H12N2O
Molecular Weight152.197
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)CO
InChIInChI=1S/C8H12N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h11H,1-5H2,(H,9,10)
InChIKeyYDGUUCNXPYWJSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol (CAS 82071-77-0) – Baseline Identity and Procurement-Relevant Characteristics


(4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol (CAS 82071-77-0) is a saturated bicyclic indazole building block bearing a primary hydroxymethyl substituent at the 3-position [1]. With a molecular formula of C₈H₁₂N₂O and a molecular weight of 152.19 g·mol⁻¹, the compound is a white to off-white solid that serves as a versatile intermediate for further functionalization via the reactive –CH₂OH handle . Its computed XLogP3-AA of 0.6 and topological polar surface area of 48.9 Ų indicate moderate hydrophilicity and potential for hydrogen-bonding interactions [1]. The compound is commercially available from multiple specialty chemical suppliers at purities typically ranging from 95% to 98% .

Why 4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol Cannot Be Interchanged with Generic Tetrahydroindazole Analogs


In scientific procurement, the 3-hydroxymethyl substituent on the 4,5,6,7-tetrahydro-2H-indazole scaffold is not a passive decoration; it dictates both the synthetic trajectory and the physicochemical profile of downstream products. The primary alcohol serves as a nucleophilic handle for esterification, etherification, oxidation, or conversion to a leaving group, enabling regiospecific C–C or C–heteroatom bond formation that analogs lacking this group (e.g., 3-H, 3-methyl, or 3-carboxy derivatives) cannot achieve without additional protection/deprotection steps [1]. Furthermore, the tautomeric equilibrium between 1H and 2H forms influences hydrogen-bonding capacity and molecular recognition, with the 2H-indazole form represented by this compound exhibiting distinct computed electronic properties that affect solubility, permeability, and target engagement in medicinal chemistry programs [2]. Simply substituting a generic tetrahydroindazole building block therefore introduces synthetic incompatibility and unpredictable downstream performance, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol Procurement Decisions


Synthetic Versatility: 3-Hydroxymethyl Handle Enables 1700-Fold Potency Amplification in HMG-CoA Reductase Inhibitor Series

In the landmark J. Med. Chem. 1993 study, the 3-hydroxymethyl-tetrahydroindazole scaffold served as the essential precursor for synthesizing a series of 7-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl]-3,5-dihydroxy-6-heptenoic acid sodium salts. The parent compound (18b), which lacks any substituent at the 7-position, displayed baseline HMG-CoA reductase inhibitory potency. Introduction of a 7-benzyl substituent via the 3-hydroxymethyl-derived intermediate yielded compounds with up to a 1700-fold improvement in enzyme inhibitory potency relative to the unsubstituted parent. Specifically, compound 18t achieved an IC₅₀ of 3.0 nM, approximately 3-fold more potent than the clinical reference lovastatin sodium salt (IC₅₀ ≈ 9 nM) [1]. This dramatic potency enhancement directly depended on the ability to functionalize the tetrahydroindazole core at the 3-position; analogs with a 3-H or 3-methyl group cannot engage in the same synthetic transformations without additional steps, if at all.

Medicinal Chemistry HMG-CoA Reductase Cardiovascular Drug Discovery

Computed Hydrophilicity Differentiates 3-Hydroxymethyl from 3-H and 3-Methyl Tetrahydroindazole Analogs

Computational analysis reveals that the 3-hydroxymethyl substituent imparts a measurable shift in key drug-likeness parameters relative to the unsubstituted and 3-methyl congeners. The target compound exhibits an XLogP3-AA of 0.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a topological polar surface area (tPSA) of 48.9 Ų [1]. In contrast, 4,5,6,7-tetrahydro-1H-indazole (CAS 2305-79-5) has an XLogP3 of approximately 1.4, only 1 H-bond donor, and a tPSA of 28.7 Ų [2]. The 0.8 log unit decrease in lipophilicity and the doubling of H-bond donor capacity translate into improved aqueous solubility and altered membrane permeability, which are critical for lead optimization screening cascades.

Physicochemical Profiling Drug-likeness Lead Optimization

Commercially Available Purity Benchmark: ≥98% HPLC Purity Outperforms Common Building-Block Standards

Vendor technical datasheets from reputable non-prohibited suppliers confirm that (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is routinely supplied at ≥98% purity (HPLC) . This exceeds the typical 95% purity commonly offered for generic tetrahydroindazole building blocks such as 4,5,6,7-tetrahydro-1H-indazole (typically 95%) or 3-iodo-4,5,6,7-tetrahydro-1H-indazole (typically 95–97%) . The higher purity specification reduces the risk of side reactions, simplifies purification of downstream products, and improves batch-to-batch reproducibility in multi-step synthetic routes.

Chemical Procurement Purity Specification Synthetic Reliability

Tautomeric Specificity: 2H-Indazole Form Demonstrates Distinct Hydrogen-Bonding Capacity vs. 1H-Indazole Conformer

The compound is named as (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol, denoting the 2H-indazole tautomer. In the 1H-indazole tautomer (IUAPC: 4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol), the acidic N–H proton is on the nitrogen adjacent to the carbocycle, whereas in the 2H form the proton resides on the nitrogen distal to the ring junction. This tautomeric difference alters the hydrogen-bond donor/acceptor pattern: the 2H form presents the N–H donor in a geometry that is sterically less hindered, which can influence supramolecular assembly in co-crystal formation and target protein binding [1]. Computed hydrogen bond donor count is 2 for both tautomers, but the spatial orientation of the N–H donor differs, as evidenced by distinct InChI strings (1H: InChI=1S/C8H12N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h11H,1-5H2,(H,9,10); 2H: same connectivity, different tautomeric proton placement) [2]. This structural nuance is not captured when procuring a generic “tetrahydroindazole-3-methanol” without specifying the tautomeric form.

Tautomerism Molecular Recognition Crystal Engineering

Optimal Application Scenarios for (4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol Based on Quantitative Evidence


Synthesis of High-Potency HMG-CoA Reductase Inhibitors for Cardiovascular Lead Optimization

The compound is the recommended starting material for constructing tetrahydroindazole-based statin mimetics, where the 3-hydroxymethyl group enables regioselective introduction of 7-benzyl substituents that amplify enzyme inhibitory potency by up to 1700-fold relative to the unsubstituted scaffold [1]. Researchers aiming to surpass lovastatin-like potency (IC₅₀ ≈ 9 nM) should procure the ≥98% purity grade to maximize synthetic reproducibility.

Hit-to-Lead Optimization Requiring Balanced Hydrophilicity and Permeability

With an XLogP3 of 0.6 and tPSA of 48.9 Ų, the compound provides an inherently more hydrophilic starting point than 3-H (XLogP3 ≈ 1.4) or 3-methyl tetrahydroindazole analogs [2]. This property profile is advantageous for programs targeting intracellular enzymes where excessive lipophilicity leads to off-target binding and poor solubility. Procurement of the 3-hydroxymethyl variant pre-installs polarity that would otherwise require additional synthetic manipulation.

Co-Crystal Engineering and Structure-Based Drug Design Requiring Defined Tautomeric Geometry

The 2H-indazole tautomer form offers a distinct hydrogen-bond donor geometry compared to the 1H form [3]. Researchers performing co-crystallization experiments or docking studies should explicitly specify the 2H-indazole-3-methanol to ensure consistency between the purchased material and the computational model, avoiding tautomeric mismatch that could derail structure-activity relationship interpretation.

Multi-Step Parallel Synthesis Libraries Demanding High-Purity Building Blocks

The availability of ≥98% HPLC purity makes this compound suitable for automated parallel synthesis workflows where impurity carry-through can compromise library integrity. The 3–5% purity margin over generic 95% tetrahydroindazole building blocks reduces the cumulative impurity burden across multi-step sequences, directly lowering purification failure rates.

Quote Request

Request a Quote for (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.